3-Formylrifamycin SV O-(4-phenoxybutyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime typically involves the reaction of 3-Formylrifamycin SV with 4-phenoxybutylamine under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The process involves the formation of an oxime linkage between the formyl group of 3-Formylrifamycin SV and the amine group of 4-phenoxybutylamine .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the amine group.
Substitution: The phenoxybutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include various oxime derivatives, amine derivatives, and substituted phenoxybutyl compounds .
Scientific Research Applications
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime involves the inhibition of bacterial RNA synthesis. The compound binds strongly to the DNA-dependent RNA polymerase of bacteria, preventing the transcription process and thereby inhibiting bacterial growth. This mechanism is similar to that of other rifamycin antibiotics .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different chemical structure.
Rifamycin SV: The parent compound from which 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime is derived.
Rifabutin: A rifamycin derivative used to treat tuberculosis and other bacterial infections.
Uniqueness
This compound is unique due to its specific oxime linkage and phenoxybutyl group, which confer distinct chemical properties and potential therapeutic applications. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in pharmaceutical research .
Properties
CAS No. |
41970-81-4 |
---|---|
Molecular Formula |
C48H60N2O14 |
Molecular Weight |
889.0 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-4-phenoxybutoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C48H60N2O14/c1-25-16-15-17-26(2)47(58)50-38-33(24-49-62-22-14-13-21-60-32-18-11-10-12-19-32)42(55)35-36(43(38)56)41(54)30(6)45-37(35)46(57)48(8,64-45)61-23-20-34(59-9)27(3)44(63-31(7)51)29(5)40(53)28(4)39(25)52/h10-12,15-20,23-25,27-29,34,39-40,44,52-56H,13-14,21-22H2,1-9H3,(H,50,58)/b16-15+,23-20+,26-17+,49-24+ |
InChI Key |
XYBDTTAVFVQQHY-VSDHPOHISA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCOC5=CC=CC=C5)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCOC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.